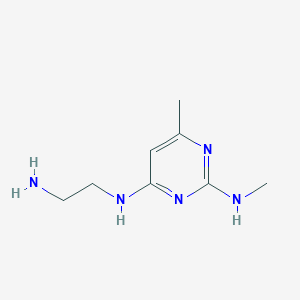![molecular formula C22H26N2O5 B14872684 1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)carbonyl]-5-(furan-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14872684.png)
1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)carbonyl]-5-(furan-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(dimethylamino)propyl)-4-(3-ethoxybenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(dimethylamino)propyl)-4-(3-ethoxybenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include dimethylamine, ethoxybenzoyl chloride, and furan derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-(dimethylamino)propyl)-4-(3-ethoxybenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like tetrahydrofuran (THF) or ethanol. Substitution reactions may involve catalysts or specific temperatures to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives, depending on the substituents introduced.
Scientific Research Applications
1-(3-(dimethylamino)propyl)-4-(3-ethoxybenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly in studies involving enzyme activity and protein binding.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a tool for studying disease mechanisms.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-(dimethylamino)propyl)-4-(3-ethoxybenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, affecting disease progression or treatment outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(dimethylamino)propyl)-4-(3-methoxybenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one
- 1-(3-(dimethylamino)propyl)-4-(3-ethoxybenzoyl)-5-(thiophen-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one
Uniqueness
1-(3-(dimethylamino)propyl)-4-(3-ethoxybenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for various applications.
Properties
Molecular Formula |
C22H26N2O5 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(4Z)-1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H26N2O5/c1-4-28-16-9-5-8-15(14-16)20(25)18-19(17-10-6-13-29-17)24(22(27)21(18)26)12-7-11-23(2)3/h5-6,8-10,13-14,19,25H,4,7,11-12H2,1-3H3/b20-18- |
InChI Key |
UFXBPRCBEYBUJX-ZZEZOPTASA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CO3)/O |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


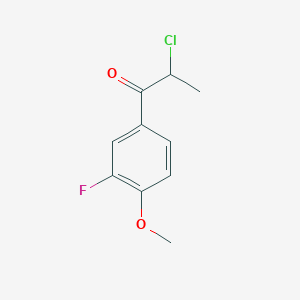
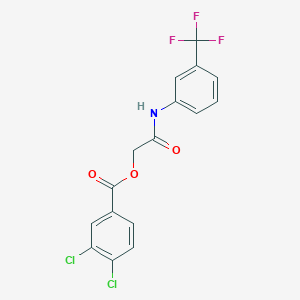
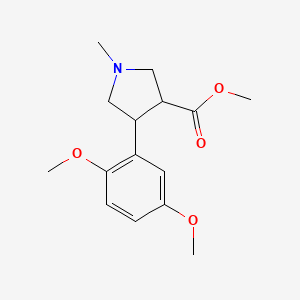
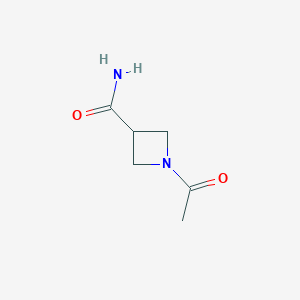
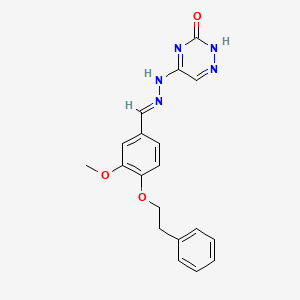

![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B14872634.png)
![(9R,13R,16R,17R)-8,8,13,17-tetramethyl-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one](/img/structure/B14872638.png)
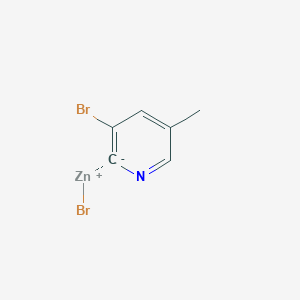

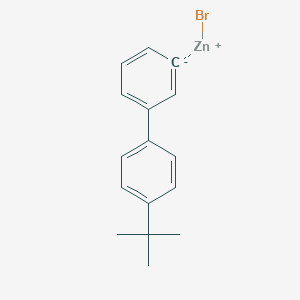
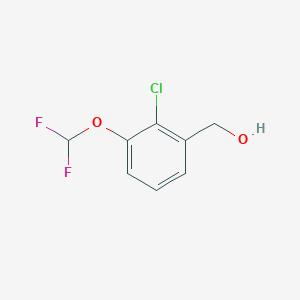
![2-acetyl-3-amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B14872671.png)
